molecular formula C16H13FN2O3S2 B3470105 2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B3470105
M. Wt: 364.4 g/mol
InChI Key: RGLIYZNUMYYPHQ-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a fluorophenyl group, and a methanesulfonyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the fluorophenyl group may enhance binding affinity. The methanesulfonyl group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-(4-BROMOPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-(4-METHOXYPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Uniqueness

2-(4-FLUOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-24(21,22)12-6-7-13-14(9-12)23-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLIYZNUMYYPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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